

Spectroscopic Profile of 4-(Allyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Allyloxy)benzoic acid

Cat. No.: B188931

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Allyloxy)benzoic acid**, a versatile organic compound with applications in materials science and as a building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of **4-(Allyloxy)benzoic acid** can be reliably ascertained through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Solvent: DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
12.8 (br s)	Broad Singlet	1H	-COOH
7.88 (d, $J=8.8$ Hz)	Doublet	2H	Aromatic (ortho to -COOH)
7.00 (d, $J=8.8$ Hz)	Doublet	2H	Aromatic (ortho to -OAllyl)
6.05 (m)	Multiplet	1H	-OCH ₂ -CH=CH ₂
5.41 (dd, $J=17.3, 1.6$ Hz)	Doublet of Doublets	1H	-OCH ₂ -CH=CH ₂ (trans)
5.27 (dd, $J=10.5, 1.4$ Hz)	Doublet of Doublets	1H	-OCH ₂ -CH=CH ₂ (cis)
4.64 (d, $J=5.2$ Hz)	Doublet	2H	-OCH ₂ -CH=CH ₂

¹³C NMR Data (Solvent: DMSO-d₆)[[1](#)]

Chemical Shift (δ) ppm	Assignment
166.9	C=O
161.7	Aromatic C-O
133.2	-OCH ₂ -CH=CH ₂
131.3	Aromatic C-H (ortho to -COOH)
123.1	Aromatic C-COOH
117.8	-OCH ₂ -CH=CH ₂
114.4	Aromatic C-H (ortho to -OAllyl)
68.4	-OCH ₂ -CH=CH ₂

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

FT-IR Data (ATR)[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920-3080	Broad	O-H stretch (Carboxylic Acid)
1680-1700	Strong	C=O stretch (Carboxylic Acid)
1605	Strong	C=C stretch (Aromatic)
1250	Strong	C-O stretch (Aryl Ether)
995, 920	Medium	=C-H bend (Allyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The following data is predicted for a closely related compound, 3,5-diethyl-4-(allyloxy)benzoic acid, and serves as a reference.[2]

Predicted Mass Spectrometry Data for 3,5-diethyl-4-(allyloxy)benzoic acid[2]

Adduct	Predicted m/z
[M+H] ⁺	235.1329
[M+Na] ⁺	257.1148
[M-H] ⁻	233.1183

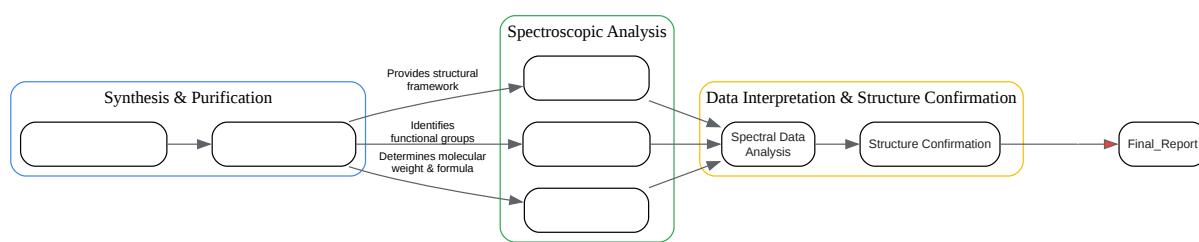
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Allyloxy)benzoic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy


- Sample Preparation: Place a small amount of solid **4-(Allyloxy)benzoic acid** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **4-(Allyloxy)benzoic acid** in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - ESI-MS: Introduce the sample solution into the ion source via direct infusion or after separation by liquid chromatography. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., $[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).
 - EI-MS: Introduce a volatile sample into the ion source, where it is bombarded with electrons. This technique often leads to fragmentation, providing structural information.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like **4-(Allyloxy)benzoic acid**.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-(Allyloxy)benzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. PubChemLite - Benzoic acid, 4-(allyloxy)-3,5-diethyl- (C14H18O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Allyloxy)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188931#spectroscopic-data-of-4-allyloxy-benzoic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com